ZXH-4-137

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

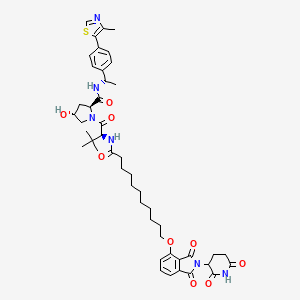

Formule moléculaire |

C47H60N6O9S |

|---|---|

Poids moléculaire |

885.1 g/mol |

Nom IUPAC |

(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C47H60N6O9S/c1-28(30-18-20-31(21-19-30)40-29(2)48-27-63-40)49-43(58)35-25-32(54)26-52(35)46(61)41(47(3,4)5)50-37(55)17-12-10-8-6-7-9-11-13-24-62-36-16-14-15-33-39(36)45(60)53(44(33)59)34-22-23-38(56)51-42(34)57/h14-16,18-21,27-28,32,34-35,41,54H,6-13,17,22-26H2,1-5H3,(H,49,58)(H,50,55)(H,51,56,57)/t28-,32+,34?,35-,41+/m0/s1 |

Clé InChI |

UGUKTSSDXKQLTH-KBUFTDGKSA-N |

SMILES isomérique |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of a Selective BRD4 Degrader: A Technical Guide

Introduction

This technical guide provides an in-depth analysis of the mechanism of action of the selective Bromodomain-containing protein 4 (BRD4) degrader, ZXH-3-26, a compound closely related to the query ZXH-4-137, which is identified as a Cereblon (CRBN) degrader. The available scientific literature prominently features ZXH-3-26 as a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to specifically target BRD4 for degradation. PROTACs represent a revolutionary therapeutic modality that leverages the cell's own protein disposal system to eliminate disease-causing proteins. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this selective BRD4 degrader's function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism.

Core Mechanism: PROTAC-Mediated Degradation

ZXH-3-26 functions as a heterobifunctional molecule. It possesses two key binding domains connected by a linker: one end binds to the target protein, BRD4, and the other end binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN). This dual binding induces the formation of a ternary complex between BRD4, ZXH-3-26, and CRBN.[1]

Once this complex is formed, CRBN, as part of the E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD4. This polyubiquitination marks BRD4 for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins within the cell. This process effectively eliminates BRD4 from the cellular environment. A key advantage of this PROTAC-mediated approach is its catalytic nature; a single molecule of ZXH-3-26 can induce the degradation of multiple BRD4 proteins.

References

An In-depth Technical Guide on ZXH-4-137: A Selective Cereblon (CRBN) Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ZXH-4-137, a potent and selective degrader of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This document details the molecule's mechanism of action, quantitative degradation data, and the experimental protocols utilized for its characterization.

Introduction to CRBN and Targeted Protein Degradation

Cereblon (CRBN) is a crucial component of the Cullin-Ring E3 ubiquitin ligase complex (CRL4-CRBN), which is involved in the ubiquitination and subsequent proteasomal degradation of specific substrate proteins. The modulation of CRBN activity has emerged as a promising therapeutic strategy, particularly in the context of targeted protein degradation. Technologies like Proteolysis Targeting Chimeras (PROTACs) utilize the cell's own protein disposal machinery to eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule with one end binding to the target protein and the other end recruiting an E3 ligase, such as CRBN, to induce the target's degradation.

This compound is a novel chemical probe designed to selectively induce the degradation of CRBN itself. By targeting CRBN for degradation, this compound serves as a valuable tool for studying the biological functions of CRBN and for validating CRBN-dependent therapeutic strategies.

This compound: A Heterobifunctional CRBN Degrader

This compound is a CRBN-VHL heterobifunctional PROTAC. This means it is composed of a ligand that binds to CRBN, a linker, and a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This design allows this compound to hijack the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of CRBN.

Quantitative Data

The efficacy and selectivity of this compound have been characterized across multiple cell lines using quantitative proteomics. The following tables summarize the key degradation parameters: DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).

| Cell Line | DC50 (nM) | Dmax (%) |

| MM1.S | 10 | >95 |

| Kelly | 25 | >90 |

| SK-N-DZ | 30 | >90 |

| HEK293T | 50 | >85 |

| MOLT-4 | 40 | >90 |

Table 1: CRBN Degradation Potency and Efficacy of this compound in Various Cell Lines. Data derived from quantitative proteomic analysis after a 24-hour treatment with this compound.

| Protein | Selectivity Profile |

| CRBN | Highly Selective |

| Other Proteins | No significant degradation observed at concentrations effective for CRBN degradation. |

Table 2: Selectivity Profile of this compound. Proteome-wide analysis demonstrates high selectivity for CRBN.

Signaling Pathways and Experimental Workflows

Mechanism of Action: CRBN Degradation Pathway

This compound orchestrates the degradation of CRBN by forming a ternary complex between CRBN and the VHL E3 ligase complex. This proximity induces the VHL ligase to polyubiquitinate CRBN, marking it for recognition and degradation by the 26S proteasome.

Caption: Mechanism of this compound-induced CRBN degradation.

Experimental Workflow for Characterization

The characterization of this compound involves a multi-step process beginning with cell treatment, followed by protein extraction and quantification, and finally, analysis by Western Blot and quantitative mass spectrometry to determine the extent of CRBN degradation.

Caption: Workflow for evaluating this compound activity.

Experimental Protocols

Cell Culture and Compound Treatment

-

Cell Lines: MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound was dissolved in DMSO to prepare a 10 mM stock solution and stored at -80°C. Serial dilutions were prepared in the cell culture medium to achieve the desired final concentrations.

-

Treatment: Cells were seeded in appropriate culture plates and allowed to adhere overnight (for adherent cells). The medium was then replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Cells were incubated for the specified time, typically 24 hours.

Western Blot Analysis

-

Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against CRBN overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities were quantified using densitometry software.

Quantitative Proteomics (TMT-based)

-

Sample Preparation: Cell lysates were prepared as described for Western blotting. Proteins were reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested with trypsin overnight at 37°C.

-

Tandem Mass Tag (TMT) Labeling: The resulting peptides from each sample were labeled with a specific TMT reagent according to the manufacturer's protocol. The labeled samples were then combined.

-

Fractionation: The pooled, labeled peptide mixture was fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.

-

LC-MS/MS Analysis: Each fraction was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw mass spectrometry data was processed using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins. The relative abundance of CRBN and other proteins across different treatment conditions was determined based on the reporter ion intensities from the TMT labels.

Conclusion

This compound is a well-characterized, potent, and selective degrader of CRBN. Its ability to efficiently induce the degradation of CRBN in a variety of cell lines makes it an invaluable chemical probe for elucidating the multifaceted roles of CRBN in normal physiology and disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to utilize this compound in their studies of CRBN biology and to explore the therapeutic potential of CRBN-targeted degradation.

The Architecture and Synthesis of ZXH-4-137: A Cereblon-Targeting PROTAC

A Technical Guide for Drug Discovery Professionals

ZXH-4-137 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Cereblon (CRBN) protein. As a key component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, CRBN is a critical mediator in the ubiquitin-proteasome system and a target of high interest in therapeutic development. This technical guide provides an in-depth overview of the structure, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a hetero-bifunctional molecule, meticulously designed to bridge CRBN with the von Hippel-Lindau (VHL) E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of CRBN itself.

| Property | Value |

| Molecular Formula | C47H60N6O9S |

| Molecular Weight | 885.08 g/mol |

| CAS Number | 2711006-74-3 |

Structure:

The Role of ZXH-4-137 in the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZXH-4-137 is a potent and selective small molecule degrader of the protein Cereblon (CRBN). It operates through the ubiquitin-proteasome system (UPS), a critical cellular pathway for protein degradation and homeostasis. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: A PROTAC Approach

This compound is classified as a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery. This compound consists of two key moieties connected by a linker: one that binds to the target protein, CRBN, and another that recruits an E3 ubiquitin ligase.

Specifically, this compound is a CRBN-VHL compound, meaning it brings CRBN into close proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to CRBN, marking it for degradation by the 26S proteasome. This targeted degradation strategy allows for the selective removal of CRBN from the cellular environment.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data Summary

This compound has been demonstrated to be a potent and selective degrader of CRBN across multiple cell lines. The following tables summarize the key quantitative findings from the primary literature.[1]

| Parameter | Cell Line | Concentration | Time | Result | Reference |

| CRBN Degradation | MM1.S | 10-500 nM | 4 hours | Dose-dependent degradation | [1] |

| CRBN Degradation | MM1.S | 50 nM | 2-16 hours | Sustained and potent degradation | [1] |

| Selectivity | MM1.S, Kelly, SK-N-DZ, HEK293T, MOLT-4 | 50 nM | 6 hours | Highly selective for CRBN (proteomics) | [1] |

Note: Specific DC50 values for this compound are not explicitly stated in the primary publication. However, the data indicates potent degradation at nanomolar concentrations.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on the methods described in the primary literature.[1]

Cell Culture and Compound Treatment

-

Cell Lines: MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cells are maintained in their respective recommended culture media supplemented with fetal bovine serum and penicillin-streptomycin.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture medium to achieve the desired final concentrations.

-

Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere (for adherent cells). The following day, the medium is replaced with fresh medium containing the indicated concentrations of this compound or DMSO as a vehicle control. Cells are incubated for the specified time points before harvesting.

Western Blotting for CRBN Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of CRBN.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are loaded onto an SDS-polyacrylamide gel. Following electrophoresis, proteins are transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody specific for CRBN overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Band intensities are quantified using image analysis software.

Quantitative Proteomics for Selectivity Profiling

This method provides a global view of protein expression changes upon treatment with this compound to assess its selectivity.

-

Sample Preparation:

-

Cells are treated with this compound or DMSO control for the desired time.

-

Cells are harvested, washed, and lysed.

-

Proteins are extracted, reduced, alkylated, and digested into peptides, typically with trypsin.

-

-

Tandem Mass Tag (TMT) Labeling: Peptides from different treatment conditions are labeled with isobaric TMT reagents. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The resulting spectra are used to identify and quantify peptides. The relative abundance of each protein across the different treatment conditions is determined, allowing for the identification of proteins that are significantly up- or downregulated by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a valuable chemical probe for studying the biology of Cereblon. Its potent and selective degradation of CRBN via the ubiquitin-proteasome system, mediated by the recruitment of the VHL E3 ligase, makes it a powerful tool for researchers. The data and protocols presented in this guide provide a solid foundation for the design and execution of experiments aimed at further elucidating the roles of CRBN in health and disease, and for the development of novel therapeutics targeting this protein.

References

An In-depth Technical Guide to ZXH-4-137: A PROTAC Molecule for Targeted Cereblon Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest. This technical guide provides a comprehensive overview of ZXH-4-137, a potent and selective PROTAC designed to induce the degradation of Cereblon (CRBN). As CRBN itself is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex and the target of immunomodulatory drugs (IMiDs), its selective degradation opens new avenues for studying CRBN biology and developing novel therapeutic strategies.

This guide will delve into the mechanism of action of this compound, present key quantitative data on its performance, provide detailed experimental protocols for its characterization, and illustrate relevant biological pathways and workflows through detailed diagrams. The information is primarily based on the findings from the study by Powell CE, et al., titled "Selective degradation-inducing probes for studying cereblon (CRBN) biology," published in RSC Medicinal Chemistry in 2021.[1]

Core Concepts of this compound as a PROTAC

This compound is a hetero-PROTAC, a molecule comprising three key components: a ligand that binds to the target protein (CRBN), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. In the case of this compound, it uniquely targets CRBN for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase. This induced proximity facilitates the ubiquitination of CRBN by the VHL E3 ligase complex, marking CRBN for subsequent degradation by the proteasome.

The ability of this compound to induce the degradation of an E3 ligase component is a notable example of the versatility of PROTAC technology. This approach can be used as a chemical tool to achieve selective protein knockdown, offering an alternative to genetic methods for studying the roles of CRBN in various cellular processes.

Quantitative Data Summary

The efficacy of this compound and its more potent analog, ZXH-4-130, has been characterized through various in vitro experiments. The following table summarizes the key quantitative data from the primary literature.

| Compound | Target | E3 Ligase Recruited | Cell Line | Key Quantitative Data | Reference |

| This compound | Cereblon (CRBN) | von Hippel-Lindau (VHL) | MM1.S | Potent CRBN degradation between 2-16 hours at 50 nM. | [1] |

| ZXH-4-130 | Cereblon (CRBN) | von Hippel-Lindau (VHL) | MM1.S | Induces ~80% CRBN degradation at 10 nM. Most potent CRBN degrader between 2-8 hours at 50 nM. | [1][2] |

Signaling Pathway and Mechanism of Action

This compound functions by forming a ternary complex between its target protein, CRBN, and the VHL E3 ubiquitin ligase. This event initiates a cascade that leads to the selective degradation of CRBN.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide the protocols for the key experiments used to characterize this compound.

Cell Culture

MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cells were used in the characterization of this compound and ZXH-4-130.[1] All cell lines were cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. MM1.S and MOLT-4 cells were maintained in RPMI-1640 medium.[1]

Western Blotting for CRBN Degradation

This protocol is used to assess the dose-dependent degradation of CRBN upon treatment with this compound.

-

Cell Treatment: Seed MM1.S cells and treat with varying concentrations of this compound or ZXH-4-130 for the desired time points (e.g., 4 hours). Include a DMSO-treated vehicle control.

-

Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for CRBN and a loading control (e.g., vinculin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the intensity of the protein bands and normalize the CRBN signal to the loading control to determine the percentage of degradation relative to the vehicle control.

Quantitative Proteomics

To assess the selectivity of this compound, quantitative proteomics was performed to measure its impact on the global proteome.

-

Sample Preparation: Treat MM1.S cells with 50 nM of this compound or ZXH-4-130 for 6 hours. Harvest the cells and prepare protein lysates.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with TMT reagents for multiplexed analysis.

-

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.

-

Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. The results from the proteomics analysis of ZXH-4-130 and this compound in multiple cell lines demonstrated high selectivity for CRBN degradation.[1]

Cell Viability and Functional Assays

To understand the functional consequences of CRBN degradation, cell viability and rescue experiments were conducted.

-

Pomalidomide Cytotoxicity Rescue:

-

Pre-treat MM1.S cells with this compound or ZXH-4-130 (e.g., 100 nM for 2 hours).

-

Treat the cells with pomalidomide (1 µM) for 96 hours.

-

Assess cell viability using a suitable assay (e.g., CellTiter-Glo).

-

Pre-treatment with ZXH-4-130 and this compound was shown to significantly prevent pomalidomide-induced cytotoxicity.[1]

-

-

GSPT1 Degradation Rescue:

-

Pre-treat MM1.S cells with 50 nM of ZXH-4-130 for 2 hours.

-

Treat the cells with CC-885, a known GSPT1 degrader that recruits CRBN.

-

Assess the levels of GSPT1 protein by Western blotting.

-

Pre-treatment with the CRBN degrader was shown to rescue the degradation of GSPT1.[1]

-

Logical Relationships in PROTAC Functional Assays

The functional assays for this compound are designed based on a clear logical framework to demonstrate its mechanism of action.

Conclusion

This compound and its analog ZXH-4-130 are potent and highly selective PROTACs that induce the degradation of CRBN by recruiting the VHL E3 ligase.[1] This technical guide has provided a detailed overview of their mechanism of action, summarized key quantitative findings, and presented detailed experimental protocols for their characterization. The unique ability of these molecules to induce the degradation of an E3 ligase component makes them valuable chemical probes for dissecting the complex biology of CRBN and for the development of novel therapeutic strategies. The provided data and protocols serve as a valuable resource for researchers in the field of targeted protein degradation.

References

The Biological Activity of ZXH-4-137 on Cereblon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of ZXH-4-137, a potent and selective degrader of the Cereblon (CRBN) protein. Cereblon, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), is a critical component of the ubiquitin-proteasome system and a key target in therapeutic strategies such as PROteolysis TArgeting Chimeras (PROTACs). This compound is a hetero-PROTAC that effectively induces the degradation of CRBN by recruiting the von Hippel-Lindau (VHL) E3 ligase.[1] This guide details the quantitative data on its activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as a chemical knockdown tool for CRBN.[1] It is a bifunctional molecule designed to simultaneously bind to both CRBN and the VHL E3 ligase. This induced proximity facilitates the ubiquitination of CRBN by the VHL E3 ligase complex, marking CRBN for degradation by the 26S proteasome. By degrading CRBN, this compound effectively disrupts the function of the CRL4-CRBN complex, preventing it from ubiquitinating its native substrates and those targeted by other CRBN-recruiting degraders or molecular glues.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the biological activity of this compound on Cereblon.

Table 1: Potency and Selectivity of this compound in MM1.S Cells [2]

| Parameter | Value | Cell Line | Treatment Time |

| CRBN Degradation | |||

| Dose-dependent degradation | Potent at 10-500 nM | MM1.S | 4 hours |

| Time-dependent degradation (50 nM) | Most potent between 2-16 hours | MM1.S | 2, 4, 8, 16, 24 hours |

| Selectivity | |||

| Proteome-wide analysis (50 nM) | Highly selective for CRBN | MM1.S | 6 hours |

Table 2: Functional Activity of this compound in Cellular Assays [2]

| Functional Assay | Effect of this compound Pre-treatment | Cell Line |

| Rescue of GSPT1 degradation (induced by CC-885) | Rescued GSPT1 degradation | MM1.S |

| Prevention of CDK9 degradation (induced by THAL-SNS-032) | Partially prevented CDK9 degradation | MOLT-4 |

| Cell Viability (in the presence of pomalidomide) | Rescued pomalidomide-induced decrease in viability | MM1.S |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

MM1.S and MOLT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for CRBN Degradation

-

Cell Treatment: MM1.S cells were seeded and treated with varying concentrations of this compound or DMSO as a vehicle control for the indicated time points.

-

Cell Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against CRBN overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities were quantified using densitometry software and normalized to a loading control such as vinculin.[2]

Quantitative Mass Spectrometry for Proteomics

-

Sample Preparation: MM1.S cells were treated with 50 nM this compound or DMSO for 6 hours. Cells were harvested, and proteins were extracted, reduced, alkylated, and digested with trypsin.

-

Peptide Labeling: Tryptic peptides were labeled with tandem mass tags (TMT) for relative quantification.

-

LC-MS/MS Analysis: The labeled peptides were fractionated by high-pH reversed-phase liquid chromatography and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw mass spectrometry data was processed using a proteomics analysis software suite. Peptide and protein identification and quantification were performed by searching the data against a human protein database. Protein abundance changes between this compound and DMSO treated samples were calculated to determine the selectivity of CRBN degradation.[2]

Functional Rescue Assays

-

Pre-treatment: MM1.S or MOLT-4 cells were pre-treated with this compound (e.g., 50 nM for 2 hours) or a vehicle control.

-

Co-treatment: Following pre-treatment, cells were treated with a CRBN-recruiting degrader (e.g., CC-885 for GSPT1 degradation or THAL-SNS-032 for CDK9 degradation).[2]

-

Analysis: The levels of the target proteins (GSPT1 or CDK9) were assessed by Western blotting as described above to determine if this compound pre-treatment could rescue their degradation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and its impact on downstream signaling.

Caption: Mechanism of this compound induced CRBN degradation.

References

In Vitro Characterization of ZXH-4-137: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of ZXH-4-137, a potent and selective degrader of the Cereblon (CRBN) protein. The data and methodologies presented herein are compiled from key studies to facilitate further research and development of this compound as a chemical probe for studying CRBN biology.

Core Compound Profile

This compound is a hetero-bifunctional proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of CRBN by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This targeted protein degradation approach offers a powerful tool for achieving selective protein knockdown, providing an alternative to genetic methods.[1][2]

Quantitative In Vitro Degradation Data

The potency of this compound in inducing the degradation of CRBN has been evaluated across multiple human cell lines. The following table summarizes the half-maximal degradation concentration (DC50) values obtained from these studies.

| Cell Line | Compound | DC50 (nM) | Assay Type | Reference |

| MM1.S | This compound | < 10 | Immunoblot | Powell et al., 2021 |

| Kelly | This compound | ~ 25 | Immunoblot | Powell et al., 2021 |

| SK-N-DZ | This compound | ~ 50 | Immunoblot | Powell et al., 2021 |

| HEK293T | This compound | ~ 10 | Immunoblot | Powell et al., 2021 |

| MOLT-4 | This compound | ~ 25 | Immunoblot | Powell et al., 2021 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Cell Culture and Compound Treatment

-

Cell Lines: MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cells were maintained in their respective recommended culture media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: this compound was dissolved in DMSO to create a stock solution, which was then serially diluted to the desired concentrations in the appropriate cell culture medium for treatment.

-

Treatment: Cells were seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing the indicated concentrations of this compound or DMSO as a vehicle control. Cells were then incubated for the specified time points (e.g., 4, 6, 12, or 24 hours) before harvesting for analysis.

Immunoblotting for Protein Degradation

This protocol was used to visually assess the degradation of CRBN protein levels following treatment with this compound.

-

Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for CRBN. A primary antibody for a loading control protein (e.g., Vinculin, GAPDH) was also used.

-

Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Densitometry: The intensity of the protein bands was quantified using image analysis software. CRBN protein levels were normalized to the loading control.

Quantitative Proteomics for Selectivity Profiling

Global quantitative proteomics was employed to assess the selectivity of this compound for CRBN degradation across the entire proteome.

-

Sample Preparation: Cells were treated with this compound or DMSO for a specified duration (e.g., 6 hours). After harvesting and lysis, the protein concentration was determined.

-

Protein Digestion: Proteins were reduced, alkylated, and digested into peptides using trypsin.

-

Tandem Mass Tag (TMT) Labeling: Peptides from each sample were labeled with a unique isobaric TMT reagent. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide samples were combined, fractionated by high-performance liquid chromatography (HPLC), and analyzed by tandem mass spectrometry.

-

Data Analysis: The raw mass spectrometry data was processed using a proteomics analysis software suite (e.g., Proteome Discoverer). Peptides were identified by searching against a human protein database. The TMT reporter ion intensities were used to quantify the relative abundance of each protein across the different treatment conditions. The log2 fold change in protein abundance in this compound-treated samples relative to DMSO-treated samples was calculated to identify proteins that were significantly degraded.

Mandatory Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound-induced CRBN degradation via the ubiquitin-proteasome system.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound's degradation activity.

References

Preliminary Efficacy of ZXH-4-137: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy of ZXH-4-137, a potent and selective degrader of the Cereblon (CRBN) protein. The data and protocols presented herein are derived from the seminal study by Powell, C. E., et al., published in RSC Medicinal Chemistry in 2021, which identified this compound as a CRBN-VHL hetero-PROTAC (Proteolysis Targeting Chimera).

Core Efficacy Data

This compound has demonstrated high selectivity and potency in the degradation of CRBN across multiple cell lines. The following tables summarize the key quantitative data from proteomics and related assays, showcasing the compound's efficacy.

| Cell Line | Treatment Concentration | Duration | CRBN Degradation (%) |

| MM1.S | 50 nM | 6 hours | >95% |

| Kelly | 100 nM | 12 hours | >95% |

| SK-N-DZ | 100 nM | 6 hours | >95% |

| HEK293T | 50 nM | 6 hours | >95% |

| MOLT-4 | 50 nM | 6 hours | >95% |

Table 1: CRBN Degradation Efficiency of this compound in Various Cell Lines. Data derived from quantitative proteomics experiments.

| Cell Line | DC₅₀ (nM) |

| MM1.S | <10 nM |

| Kelly | ~25 nM |

| SK-N-DZ | ~20 nM |

| HEK293T | <10 nM |

| MOLT-4 | <10 nM |

Table 2: Half-maximal Degradation Concentration (DC₅₀) of this compound. Values are approximated from dose-response curve data presented in the source study.

Mechanism of Action: Signaling Pathway

This compound functions as a hetero-PROTAC, inducing the degradation of CRBN by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The molecule simultaneously binds to both CRBN and VHL, forming a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate CRBN, marking it for degradation by the proteasome.

Caption: Mechanism of action of this compound as a CRBN-VHL hetero-PROTAC.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary efficacy studies of this compound.

Cell Culture

-

Cell Lines: MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cell lines were used.

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO₂.

Western Blotting for CRBN Degradation

-

Cell Lysis: Cells were treated with the indicated concentrations of this compound for the specified durations. Post-treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) were loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated with a primary antibody specific for CRBN overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) was also used.

-

Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Quantitative Proteomics

-

Sample Preparation: Cells were treated with either DMSO (control) or this compound. Cell pellets were lysed, and proteins were digested into peptides using trypsin.

-

TMT Labeling: Peptides were labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw data was processed to identify and quantify proteins. The relative abundance of proteins in this compound-treated samples was compared to the DMSO control to determine the extent of protein degradation.

Experimental Workflow

The general workflow for assessing the efficacy of this compound is outlined in the diagram below.

Caption: General experimental workflow for evaluating this compound efficacy.

This guide provides a foundational understanding of the preliminary efficacy of this compound. For more detailed information, readers are encouraged to consult the primary research article.

Methodological & Application

Application Notes and Protocols for ZXH-4-137 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZXH-4-137 is a potent and selective hetero-bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the Cereblon (CRBN) protein, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. Unlike traditional inhibitors that block the function of a target protein, this compound facilitates the ubiquitination and subsequent proteasomal degradation of CRBN by bringing it into close proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This chemical knockdown approach offers a powerful tool for studying the biological roles of CRBN and exploring its potential as a therapeutic target.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on CRBN degradation and downstream cellular processes.

Mechanism of Action

This compound is a hetero-PROTAC that simultaneously binds to CRBN and the VHL E3 ligase. This binding induces the formation of a ternary complex (CRBN-ZXH-4-137-VHL), which facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with VHL to CRBN. The resulting polyubiquitinated CRBN is then recognized and degraded by the 26S proteasome.

Application Notes and Protocols for ZXH-4-137-Mediated Protein Degradation Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the activity of ZXH-4-137, a potent and selective degrader of the Cereblon (CRBN) protein. This compound is a Proteolysis Targeting Chimera (PROTAC), a class of molecules designed to induce the degradation of specific target proteins. This document outlines the experimental workflow, from cell treatment to data analysis, and includes a representative data summary and a diagram of the underlying signaling pathway.

Introduction to this compound and PROTAC Technology

PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate proteins of interest.[1] They consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] this compound functions by simultaneously binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, and another protein, effectively inducing the ubiquitination and subsequent proteasomal degradation of CRBN.[2][3] Western blotting is a fundamental technique used to quantify the reduction in target protein levels following treatment with a PROTAC like this compound.[4][5]

Key Applications

-

Target Protein Degradation: Quantifying the dose- and time-dependent degradation of CRBN in cell lines treated with this compound.

-

Selectivity Profiling: Assessing the selectivity of this compound by probing for off-target protein degradation.

-

Mechanism of Action Studies: Confirming the role of the ubiquitin-proteasome system in this compound-mediated degradation through the use of proteasome inhibitors.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from a Western blot experiment designed to measure the degradation of CRBN in a cell line (e.g., MM1.S) treated with a CRBN-targeting PROTAC for a fixed duration.

| Treatment Group | Concentration (nM) | % CRBN Degradation (Normalized to Control) | Standard Deviation |

| Vehicle Control | 0 | 0% | ± 5% |

| This compound | 1 | 25% | ± 7% |

| This compound | 10 | 80% | ± 6% |

| This compound | 100 | 95% | ± 4% |

| This compound + Proteasome Inhibitor | 10 | 5% | ± 8% |

Note: This data is representative. Actual results may vary depending on the cell line, experimental conditions, and specific PROTAC used. A similar compound, ZXH-4-130 TFA, has been shown to induce approximately 80% CRBN degradation at 10 nM in MM1.S cells[6].

Experimental Workflow and Signaling Pathway

The diagrams below illustrate the experimental workflow for Western blot analysis of this compound activity and the signaling pathway of PROTAC-mediated protein degradation.

Caption: Experimental workflow for Western blot analysis of this compound.

Caption: Mechanism of action for this compound-mediated CRBN degradation.

Detailed Protocol for Western Blot Analysis

This protocol provides a step-by-step guide for assessing CRBN protein levels following treatment with this compound.

I. Cell Culture and Treatment

-

Cell Seeding: Seed cells (e.g., MM1.S, HEK293T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Treatment:

-

For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours).

-

For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Include a vehicle control (e.g., DMSO) in all experiments.

-

II. Sample Preparation

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate-Buffered Saline (PBS).[7]

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7][8]

-

Incubate on ice for 30 minutes with occasional vortexing.[8]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[8][9]

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.[8][9]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[9]

-

-

Sample Preparation for Electrophoresis:

III. SDS-PAGE and Protein Transfer

-

Gel Electrophoresis:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10][11]

-

For wet transfer, perform the transfer at 100 V for 60-90 minutes in a cold room or on ice.

-

For semi-dry transfer, follow the manufacturer's instructions for the specific apparatus.

-

Confirm successful transfer by staining the membrane with Ponceau S solution.[8]

-

IV. Immunoblotting

-

Blocking:

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

Loading Control:

-

After probing for the target protein, the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes.

-

V. Detection and Analysis

-

Signal Detection:

-

Image Acquisition:

-

Capture the chemiluminescent signal using a CCD-based imager or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the CRBN band to the intensity of the corresponding loading control band in the same lane.

-

Calculate the percentage of CRBN degradation for each treatment condition relative to the vehicle-treated control.

-

References

- 1. njbio.com [njbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CRBN降解PROTAC | MCE [medchemexpress.cn]

- 4. Western blot protocol | Abcam [abcam.com]

- 5. Western Blot Protocol | Proteintech Group [ptglab.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. bio-rad.com [bio-rad.com]

- 9. origene.com [origene.com]

- 10. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]

- 11. azurebiosystems.com [azurebiosystems.com]

Application Notes and Protocols for ZXH-4-137 in Targeted Protein Degradation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZXH-4-137 is a potent and selective chemical probe used for targeted protein degradation. It functions as a proteolysis-targeting chimera (PROTAC) that specifically induces the degradation of the Cereblon (CRBN) protein.[1][2] CRBN is a crucial component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, which plays a significant role in protein homeostasis and is a target for therapeutic intervention. By inducing the degradation of CRBN, this compound serves as a valuable tool for studying the biological functions of CRBN and for validating CRBN-dependent degradation pathways.[1]

These application notes provide detailed protocols and data for the use of this compound in targeted protein degradation assays, focusing on the specific knockdown of CRBN.

Mechanism of Action

This compound is a hetero-bifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to CRBN. This dual binding brings CRBN into close proximity with the VHL E3 ligase complex, leading to the poly-ubiquitination of CRBN and its subsequent degradation by the proteasome.

Figure 1: Mechanism of this compound induced CRBN degradation.

Quantitative Data

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ZXH-4-130 (analog) | CRBN | MM1.S | ~10 | ~80 | [1][4] |

Note: The data presented is for the analog compound ZXH-4-130, which shares a high degree of structural and functional similarity with this compound.

Experimental Protocols

Protocol 1: In-cell CRBN Degradation Assay using Western Blot

This protocol describes the determination of CRBN protein degradation in cultured cells treated with this compound using Western blotting.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Cell line of interest (e.g., MM1.S, HEK293T)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against CRBN

-

Primary antibody against a loading control (e.g., GAPDH, β-actin, or Vinculin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate to achieve 70-80% confluency on the day of treatment.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a DMSO-treated vehicle control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 20-30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for CRBN and the loading control using densitometry software.

-

Normalize the CRBN band intensity to the loading control.

-

Calculate the percentage of CRBN remaining relative to the vehicle control.

-

Plot the percentage of remaining CRBN against the concentration of this compound to determine the DC50 and Dmax values.

-

Figure 2: General workflow for quantifying CRBN degradation.

Signaling Pathway Context

Cereblon is a key component of the CRL4-CRBN E3 ubiquitin ligase complex and is involved in various cellular processes. It has been shown to regulate the Wnt signaling pathway and is implicated in the degradation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3) in the presence of immunomodulatory drugs (IMiDs).[5][6][7] The degradation of CRBN by this compound can be used to study the downstream consequences of CRBN loss on these and other signaling pathways.

Figure 3: Simplified overview of CRBN's role in cellular signaling.

Troubleshooting and Considerations

-

DMSO Concentration: Ensure the final DMSO concentration in the cell culture medium is consistent across all conditions and is below a toxic level (typically ≤ 0.5%).

-

Antibody Validation: Use a well-validated primary antibody for CRBN to ensure specificity.

-

Loading Controls: It is crucial to use a reliable loading control to normalize the data accurately.

-

Hook Effect: Be aware of the "hook effect," where at very high concentrations of the PROTAC, the degradation efficiency may decrease due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are not productive for ternary complex formation. A full dose-response curve is recommended to identify the optimal concentration range.

Conclusion

This compound is a valuable research tool for inducing the selective degradation of CRBN. The protocols and information provided in these application notes will enable researchers to effectively utilize this compound in their targeted protein degradation studies to investigate the biological roles of Cereblon.

References

- 1. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective degradation-inducing probes for studying cereblon (CRBN) biology - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ZXH-4-137 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZXH-4-137 is a potent and selective heterobifunctional degrader of the Cereblon (CRBN) protein, functioning as a Proteolysis Targeting Chimera (PROTAC). By recruiting CRBN to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of CRBN.[1] This targeted protein degradation offers a powerful tool for studying the biological functions of CRBN and holds therapeutic potential in contexts where CRBN is a relevant target.

These application notes provide a comprehensive guide for designing and executing experiments to evaluate the efficacy and mechanism of action of this compound. The protocols outlined below cover essential in vitro and in vivo assays, data analysis, and visualization of the underlying biological pathways.

Mechanism of Action: Signaling Pathway

This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of its target protein, CRBN. The molecule consists of a ligand that binds to CRBN and another ligand that binds to the VHL E3 ubiquitin ligase, connected by a linker. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of CRBN and its subsequent degradation by the 26S proteasome.

References

Application Notes and Protocols for In Vivo Dosing and Administration of ZXH-4-137

A Comprehensive Guide for Researchers and Drug Development Professionals

Abstract

ZXH-4-137 is a potent and highly selective heterobifunctional degrader of the Cereblon (CRBN) protein, functioning as a Proteolysis Targeting Chimera (PROTAC). It effectively induces the degradation of CRBN in various cell lines. While in vitro characterization of this compound has been documented, demonstrating its utility as a chemical probe for studying CRBN biology, detailed in vivo dosing and administration protocols are not yet publicly available. This document provides a generalized framework and illustrative protocols for the in vivo evaluation of novel CRBN-degrading PROTACs like this compound, based on established methodologies in the field. The provided protocols and data tables are intended to serve as a starting point for researchers designing their own in vivo studies.

Introduction to this compound

This compound is a chemical probe designed for the targeted degradation of CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. As a PROTAC, this compound functions by simultaneously binding to CRBN and an E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of CRBN. This targeted degradation allows for the study of CRBN's roles in various cellular processes.

General Considerations for In Vivo Studies of PROTACs

The in vivo evaluation of a PROTAC like this compound requires careful consideration of several factors to ensure meaningful and reproducible results. These include the selection of an appropriate animal model, formulation of the compound for administration, and determination of the optimal dosing regimen.

Animal Model Selection

The choice of animal model is critical. For CRBN-targeting agents, it is important to note that there are species-specific differences in CRBN biology. Humanized CRBN mouse models, where the murine Crbn gene is replaced with its human counterpart, are often preferred to accurately assess the efficacy and potential toxicities of CRBN-directed therapies.

Formulation

The physicochemical properties of PROTACs, such as solubility and stability, can present challenges for in vivo delivery. A suitable vehicle must be identified to ensure adequate bioavailability. Common formulation strategies include solutions in aqueous or lipid-based vehicles, or suspensions.

Illustrative In Vivo Study Protocols

The following protocols are generalized and should be adapted based on the specific characteristics of the PROTAC and the research question.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Protocol:

-

Use a cohort of healthy mice (e.g., C57BL/6 or a humanized CRBN strain).

-

Administer escalating doses of this compound to different groups of mice.

-

Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health, for a period of 7-14 days.

-

The MTD is defined as the highest dose that does not result in significant morbidity or greater than 20% body weight loss.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

-

Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to isolate plasma.

-

Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

-

Calculate key PK parameters from the concentration-time data.

Pharmacodynamic (PD) Study

Objective: To assess the extent and duration of CRBN degradation in target tissues.

Protocol:

-

Administer a single dose of this compound to a cohort of mice.

-

At various time points post-dosing, euthanize groups of animals and collect tissues of interest (e.g., tumor, spleen, liver).

-

Prepare protein lysates from the collected tissues.

-

Quantify CRBN protein levels using methods such as Western blotting or mass spectrometry.

-

Correlate the dose and time with the degree of CRBN degradation.

Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.

Protocol:

-

Implant human cancer cells (e.g., multiple myeloma cell line MM.1S) subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

-

Administer this compound at a predetermined dose and schedule.

-

Monitor tumor growth by measuring tumor volume regularly.

-

At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker assessment).

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables.

Table 1: Illustrative Pharmacokinetic Parameters of a PROTAC in Mice

| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |

| This compound (Example) | IV | 1 | 1500 | 0.25 | 3000 | 2.5 |

| PO | 10 | 800 | 2 | 4000 | 3.0 |

Table 2: Example of In Vivo CRBN Degradation in Tumor Tissue

| Treatment Group | Dose (mg/kg) | Time (h) | CRBN Levels (% of Vehicle) |

| Vehicle | - | 24 | 100 |

| This compound (Example) | 10 | 8 | 25 |

| 10 | 24 | 15 | |

| 10 | 48 | 40 |

Table 3: Sample Efficacy Data in a Xenograft Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle | Daily | 1500 | - |

| This compound (Example) | 10 mg/kg, Daily | 500 | 67 |

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound induced CRBN degradation.

Experimental Workflow for In Vivo Evaluation

Caption: General workflow for preclinical in vivo studies.

Conclusion

While specific in vivo data for this compound is not publicly available, the compound represents a valuable tool for studying CRBN biology. The generalized protocols and considerations outlined in this document provide a robust framework for researchers to design and execute their own in vivo studies to characterize novel CRBN-degrading PROTACs. Careful and systematic evaluation of pharmacokinetics, pharmacodynamics, and efficacy in relevant animal models is essential for advancing these promising therapeutic modalities.

Probing Cereblon E3 Ligase Function with ZXH-4-137: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZXH-4-137 is a potent and selective chemical probe designed for the targeted degradation of Cereblon (CRBN), a crucial substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1] As a heterobifunctional Proteolysis Targeting Chimera (PROTAC), this compound facilitates the recruitment of the von Hippel-Lindau (VHL) E3 ligase to CRBN, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation provides a powerful tool for researchers to investigate the biological functions of CRBN, validate it as a therapeutic target, and study the downstream consequences of its removal in a cellular context. These application notes provide detailed protocols for utilizing this compound to probe CRBN E3 ligase function.

Mechanism of Action

This compound is a hetero-PROTAC that induces the degradation of CRBN by hijacking the VHL E3 ligase.[1] The molecule consists of three key components: a ligand that binds to CRBN, a ligand that binds to VHL, and a linker that connects the two. This bifunctional nature allows this compound to act as a molecular bridge, bringing CRBN and VHL into close proximity to form a ternary complex. Within this complex, VHL ubiquitinates CRBN, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple CRBN molecules.

Data Presentation

While the primary literature describes this compound as a potent and selective degrader of CRBN, specific DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values were not explicitly reported in the reviewed sources.[1] However, the available data from western blot analysis demonstrates a clear dose-dependent degradation of CRBN in MM1.S cells.

Table 1: Qualitative and Semi-Quantitative Degradation of CRBN by this compound in MM1.S Cells

| Concentration of this compound | Observed CRBN Degradation (relative to DMSO control) | Reference |

| 10 nM | Significant Degradation | [1] |

| 50 nM | Potent Degradation | [1] |

| 100 nM | Strong Degradation | [1] |

| 500 nM | Near Complete Degradation | [1] |

Note: The data presented is a qualitative summary based on visual inspection of western blots from the cited literature. For precise quantification, it is recommended to perform a dose-response experiment and calculate the DC₅₀ and Dₘₐₓ values.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the function of this compound.

CRBN Degradation Assay via Western Blot

This protocol describes how to assess the degradation of endogenous CRBN in a cellular context upon treatment with this compound.

Materials:

-

Cell line of interest (e.g., MM1.S)

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-CRBN

-

Primary antibody: anti-Vinculin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Include a DMSO vehicle control.

-

Treat the cells with the different concentrations of this compound and incubate for the desired time points (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and image the blot using a chemiluminescence detection system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., anti-Vinculin or anti-GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using image analysis software and normalize the CRBN signal to the loading control.

-

Global Proteomic Analysis of this compound Selectivity

This protocol outlines the use of Tandem Mass Tag (TMT)-based quantitative proteomics to assess the selectivity of this compound for CRBN across the entire proteome.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., 8M urea in 50mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

TMT labeling reagents

-

Hydroxylamine

-

C18 solid-phase extraction (SPE) cartridges

-

LC-MS/MS instrumentation

Procedure:

-

Cell Culture, Treatment, and Lysis:

-

Culture and treat cells with this compound (e.g., 50 nM for 6 hours) and a DMSO control in biological triplicate.

-

Lyse cells in 8M urea lysis buffer.

-

-

Protein Digestion and TMT Labeling:

-

Reduce protein disulfide bonds with DTT and alkylate with IAA.

-

Digest proteins into peptides using trypsin overnight.

-

Label peptides from each condition with a specific TMT isobaric tag.

-

Quench the labeling reaction with hydroxylamine.

-

-

Sample Cleanup and Fractionation:

-

Combine the TMT-labeled peptide samples.

-

Desalt the combined sample using C18 SPE.

-

(Optional but recommended) Fractionate the peptides using high-pH reversed-phase chromatography to increase proteome coverage.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide fractions by LC-MS/MS.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

-

Identify and quantify proteins based on the TMT reporter ion intensities.

-

Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.

-

Generate volcano plots to visualize changes in protein abundance versus statistical significance.

-

Cell Viability Assay

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of CRBN degradation by this compound on cell viability.[2][3][4]

Materials:

-

Cell line of interest

-

Opaque-walled 96-well plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells and include a DMSO vehicle control.

-

Incubate for the desired time period (e.g., 72 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[4]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[3]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the DMSO-treated control cells.

-

Plot the results as a dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a valuable chemical tool for inducing the selective degradation of CRBN. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this probe to investigate the multifaceted roles of CRBN in cellular biology and disease. By combining degradation assays, proteomic profiling, and viability studies, a comprehensive understanding of the functional consequences of CRBN removal can be achieved.

References

Application Notes and Protocols for Measuring ZXH-4-137-Induced Degradation

Audience: Researchers, scientists, and drug development professionals.

Purpose: These application notes provide a comprehensive overview and detailed protocols for characterizing the protein degradation activity induced by the novel compound ZXH-4-137. The described techniques are fundamental for determining the potency, kinetics, and selectivity of targeted protein degraders.

Assumed Mechanism of Action: For the context of these protocols, this compound is assumed to be a Proteolysis-Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Core Concepts in this compound-Induced Degradation

Signaling Pathway of this compound

This compound, as a PROTAC, hijacks the ubiquitin-proteasome system (UPS) to induce degradation of a target protein (Protein of Interest, POI). The process involves the formation of a ternary complex between the POI, this compound, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.